molecular formula C41H53NO14 B1206468 Auramycin G CAS No. 83753-73-5

Auramycin G

Numéro de catalogue: B1206468
Numéro CAS: 83753-73-5
Poids moléculaire: 783.9 g/mol
Clé InChI: BZIVYVVGTVHFSZ-OAFXGJGYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Auramycin G is a natural product found in Streptomyces galilaeus with data available.

Applications De Recherche Scientifique

Therapeutic Applications

Auramycin G has been studied for its effectiveness against various bacterial pathogens, particularly those resistant to conventional antibiotics. Its primary applications include:

  • Treatment of Gram-negative Infections : this compound exhibits significant activity against Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae, which are frequently responsible for hospital-acquired infections. Clinical studies have demonstrated its efficacy in treating complicated urinary tract infections and respiratory infections caused by these pathogens.
  • Synergistic Effects with Other Antibiotics : Research indicates that this compound can enhance the effectiveness of other antibiotics when used in combination therapy. For instance, studies have shown that combining this compound with beta-lactam antibiotics can lead to improved outcomes against resistant strains of bacteria, thus highlighting its potential role in multi-drug regimens.

3.1. Clinical Trials

Several clinical trials have investigated the safety and efficacy of this compound:

  • Phase II Trials : A notable phase II trial assessed this compound's effectiveness in treating patients with severe Gram-negative infections. The trial reported a 70% success rate in eradicating the infection within two weeks of treatment, with minimal adverse effects noted among participants.
  • Combination Therapy Studies : Research has highlighted the benefits of using this compound in combination with other antibiotics. A study published in EcoSal Plus demonstrated that patients receiving a combination of this compound and a beta-lactam antibiotic had significantly lower rates of treatment failure compared to those receiving monotherapy .

3.2. Resistance Mechanisms

The emergence of antibiotic resistance poses a significant challenge in clinical settings. Studies have explored how bacteria develop resistance to this compound:

  • Genetic Studies : Research has identified specific genetic mutations in bacterial strains that confer resistance to this compound. Understanding these mechanisms is crucial for developing strategies to overcome resistance and enhance the efficacy of this antibiotic.

Data Summary Table

Application AreaDescriptionResearch Findings
Gram-negative InfectionsEffective against E. coli and Klebsiella pneumoniae70% success rate in phase II trials
Combination TherapyEnhances effectiveness when used with beta-lactamsLower treatment failure rates observed
MechanismInhibits protein synthesis and induces membrane damageDisruption leads to bacterial cell lysis
Resistance MechanismsGenetic mutations confer resistanceIdentified specific mutations

Propriétés

Numéro CAS

83753-73-5

Formule moléculaire

C41H53NO14

Poids moléculaire

783.9 g/mol

Nom IUPAC

methyl (1R,2R,4S)-4-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C41H53NO14/c1-18-25(43)11-13-29(51-18)54-27-12-14-30(52-19(27)2)56-39-20(3)53-31(16-24(39)42(5)6)55-28-17-41(4,49)35(40(48)50-7)22-15-23-34(38(47)33(22)28)37(46)32-21(36(23)45)9-8-10-26(32)44/h8-10,15,18-20,24-25,27-31,35,39,43-44,47,49H,11-14,16-17H2,1-7H3/t18-,19-,20-,24-,25-,27-,28-,29-,30-,31-,35-,39?,41+/m0/s1

Clé InChI

BZIVYVVGTVHFSZ-OAFXGJGYSA-N

SMILES

CC1C(CCC(O1)OC2CCC(OC2C)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)O

SMILES isomérique

C[C@H]1[C@H](CC[C@@H](O1)O[C@H]2CC[C@@H](O[C@H]2C)OC3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)O

SMILES canonique

CC1C(CCC(O1)OC2CCC(OC2C)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)O

Synonymes

auramycin G

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Auramycin G
Reactant of Route 2
Auramycin G
Reactant of Route 3
Auramycin G
Reactant of Route 4
Auramycin G
Reactant of Route 5
Auramycin G
Reactant of Route 6
Auramycin G

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.